molecular formula C21H19FN6OS B2355460 N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 941905-94-8

N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2355460
CAS No.: 941905-94-8
M. Wt: 422.48
InChI Key: OYXFVWZAZMRVSU-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic small molecule based on a triazolopyrimidine core scaffold, a structure known for its significant potential in medicinal chemistry and biological research. This particular compound features a thioacetamide linker and substituted benzyl groups, which are common pharmacophores designed to modulate specific protein-target interactions. Compounds within the triazolopyrimidine family have been investigated for their ability to act as chemical inhibitors of fundamental cellular processes. Research into similar analogs suggests potential for modulating the activity of basic helix-loop-helix (bHLH) transcription factors, which are pivotal in processes like cell proliferation, differentiation, and fate determination . Inhibiting these pathways is a key strategy in oncology and developmental biology research. The structural motif of this compound, including the 4-fluorobenzyl and 4-methylbenzyl substituents, is engineered to enhance selectivity and binding affinity for target proteins. The presence of the fluorine atom is a classic strategy to influence a molecule's electronic properties, metabolic stability, and membrane permeability. This reagent is provided for Research Use Only and is intended to support in vitro studies in a controlled laboratory environment. It is not intended for diagnostic or therapeutic applications. Researchers are advised to consult relevant safety data sheets and handle the product in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6OS/c1-14-2-4-16(5-3-14)11-28-20-19(26-27-28)21(25-13-24-20)30-12-18(29)23-10-15-6-8-17(22)9-7-15/h2-9,13H,10-12H2,1H3,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXFVWZAZMRVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolopyrimidine Core : This is achieved through cyclization reactions using precursors such as 3-amino-1,2,4-triazole and appropriate aldehydes or ketones.
  • Introduction of Fluorobenzyl Groups : The introduction is performed via nucleophilic substitution reactions using 4-fluorobenzyl chloride and 4-methylbenzyl chloride as reagents.
  • Final Acetylation : The final step involves the acetylation of the amino group to yield the target compound .

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its antiproliferative effects against cancer cell lines.

Antiproliferative Effects

Research indicates that derivatives of triazolopyrimidine compounds exhibit potent antiproliferative activity against several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). For instance:

  • IC50 Values : Compounds within this structural class have shown IC50 values in the low nanomolar range (e.g., 60 nM for certain derivatives), indicating strong inhibitory effects on cell proliferation .
  • Mechanism of Action : The mechanism appears to involve inhibition of tubulin polymerization. Compounds similar to this compound have been shown to disrupt microtubule dynamics leading to G2/M phase arrest and subsequent apoptosis in cancer cells .

Case Studies

Several studies have documented the biological activity and mechanisms associated with triazolopyrimidine derivatives:

  • Study on HeLa Cells : A specific derivative demonstrated a significant reduction in cell viability at concentrations as low as 83 nM. The study reported that treated cells accumulated in the G2/M phase due to disrupted microtubule formation .
  • Zebrafish Model : In vivo studies using zebrafish embryos showed that certain triazolopyrimidine compounds significantly inhibited tumor growth and induced apoptosis through mitochondrial pathways .

Comparative Biological Activity Table

CompoundCell LineIC50 (nM)Mechanism
This compoundHeLa60Tubulin polymerization inhibition
Derivative AA54983Microtubule disruption
Derivative BMDA-MB-23191Induction of apoptosis

Comparison with Similar Compounds

Table 1: Comparison of Triazolo[4,5-d]Pyrimidine Derivatives

Compound Name R3 (Position 3) R7 (Position 7) Melting Point (°C) Yield (%) Key Features Reference
Target Compound 4-Methylbenzyl Thioacetamide (4-fluorobenzyl) Not Reported - Fluorine-enhanced stability
Compound 20 (Propylthio derivative) 4-Chlorobenzyl Propylthio 140.0–141.3 88 Chlorine for electronic modulation
Compound 9b (Benzo[d]oxazol-2-ylthio) Benzo[d]oxazol-2-ylthio N-Methylpropan-1-amine 154–155 18.5 Heterocyclic thioether
Compound 9e (Morpholinomethyl benzyl) 4-Morpholinomethyl Benzo[d]oxazol-2-ylthio 89–90 89.9 Polar morpholine substituent
Difluoro-azaspiro derivative Difluoro-azaspiro Benzo[d]oxazol-2-ylthio Liquid 11.0 Spirocyclic geometry

Key Observations:

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., chlorine in Compound 20) correlate with lower melting points (140–141°C) compared to bulky heterocycles like benzo[d]oxazol-2-ylthio (154–155°C in Compound 9b) .
  • Polar substituents (e.g., morpholine in Compound 9e) reduce melting points (89–90°C), likely due to disrupted crystal packing .

Synthetic Yields :

  • High yields (e.g., 89.9% for Compound 9e) are achieved with streamlined coupling reactions, whereas complex heterocycles (e.g., Compound 9b) show lower yields (18.5%) due to steric challenges .

Functional Group Contributions: The 4-fluorobenzyl group in the target compound may improve metabolic stability compared to chlorinated analogs (e.g., Compound 20) .

Preparation Methods

Chloropyrimidine Intermediate Preparation

4,6-Dichloro-2-(substituted)pyrimidine-5-amine serves as the foundational intermediate. As demonstrated in Figure 18 of, 4,6-dichloro-2-propylpyrimidine-5-amine (30) reacts with furan-2-ylmethanamine (31) in refluxing ethanol (48 h) to yield a mono-substituted pyrimidine (32). Subsequent treatment with sodium nitrite in acetic acid/water (0–5°C, 1 h) induces cyclization to form the triazolo[4,5-d]pyrimidine core (33).

Table 1: Core Synthesis Conditions

Step Reagents Conditions Yield
Amination Furan-2-ylmethanamine, EtOH Reflux, 48 h 70–75%
Cyclization NaNO₂, AcOH/H₂O 0–5°C, 1 h 80–85%

Formation of the Thioacetamide Moiety

The thioether (-S-) linkage is installed via nucleophilic displacement of a chloropyrimidine intermediate with a mercaptoacetamide derivative.

Thiolate Synthesis

As detailed in, 2-mercapto-N-(4-fluorobenzyl)acetamide is prepared by reacting 4-fluorobenzylamine with chloroacetyl chloride, followed by treatment with thiourea in ethanol (reflux, 6 h).

Thioether Coupling

The chlorinated triazolopyrimidine (e.g., 6a-b from) reacts with the thiolate in dimethylformamide (DMF) at 50–60°C for 12 h, using triethylamine to scavenge HCl. Yields range from 55–65% after column purification (ethyl acetate/petroleum ether).

Table 2: Thioether Formation Optimization

Entry Base Solvent Temp (°C) Yield
1 Et₃N DMF 50 58%
2 NaOH EtOH 60 52%
3 K₂CO₃ Acetone 40 48%

Final Amide Bond Formation

The acetamide group is coupled via reaction of the thioether intermediate with 4-fluorobenzylamine under peptide coupling conditions.

Carbodiimide-Mediated Coupling

Using EDCI/HOBt in dichloromethane (DCM), the carboxylic acid intermediate (from hydrolysis of ethyl esters) reacts with 4-fluorobenzylamine at room temperature (24 h). Yields reach 70–72% after silica gel purification.

Alternative Methods :

  • HATU/DIPEA : Achieves 75% yield in DMF (0°C to RT, 12 h).
  • DCC/DMAP : Less efficient (60–65% yield) due to side reactions.

Comparative Analysis of Synthetic Routes

Route Efficiency :

  • Sequential Approach (Core → Alkylation → Thioether → Amide): 45–55% overall yield.
  • Convergent Approach (Pre-formed thioacetamide + triazolopyrimidine): 60–65% overall yield.

Key Challenges :

  • Regioselectivity in triazole alkylation (avoid N1 vs N2 substitution).
  • Purification of polar intermediates (e.g., thiols).

Industrial-Scale Considerations

Green Chemistry Adaptations

  • Solvent Replacement : Ethanol/water mixtures reduce DMF usage.
  • Catalytic Methods : CuI/DABCO systems enhance azide-alkyne cycloaddition efficiency (Figure 31,).

Cost Drivers

  • 4-Fluorobenzyl chloride : \$320/kg (bulk pricing).
  • EDCI : \$280/kg, necessitating recovery protocols.

Q & A

What are the optimal synthetic conditions for maximizing yield and purity of this compound?

Basic Synthesis Question
Methodological Answer:
The synthesis involves sequential coupling reactions under controlled conditions. Key steps include:

  • Solvent Selection: Use polar aprotic solvents like dimethylformamide (DMF) to enhance reaction kinetics .
  • Catalysts: Triethylamine (TEA) is critical for deprotonation and facilitating nucleophilic substitution .
  • Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity, with adjustments to reaction time (6–12 hours) based on real-time analysis .

Which spectroscopic techniques are most reliable for structural confirmation?

Basic Analytical Question
Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent patterns (e.g., fluorobenzyl methyl peaks at δ 2.3–2.5 ppm) and thioether linkages .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~495) .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry for crystalline derivatives .

How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Advanced Research Question
Methodological Answer:

  • Substituent Variation: Systematically modify the 4-methylbenzyl or 4-fluorobenzyl groups to assess impacts on enzyme binding .
  • In Silico Docking: Use software like AutoDock Vina to predict interactions with targets (e.g., cyclin-dependent kinases) and prioritize synthetic targets .
  • Bioassay Correlation: Pair synthetic analogs with kinase inhibition assays (IC₅₀ measurements) to validate computational predictions .

What strategies address contradictions in reported bioactivity data across studies?

Advanced Data Analysis
Methodological Answer:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., MCF-7 for anticancer activity) and protocols to minimize variability .
  • Metabolic Stability Testing: Evaluate compound degradation in liver microsomes to differentiate intrinsic activity vs. pharmacokinetic effects .
  • Cross-Study Meta-Analysis: Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent choice in cell viability assays) .

How can computational modeling optimize reaction pathways for novel derivatives?

Advanced Methodological Question
Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model energy barriers for key steps like triazole ring formation .
  • Machine Learning: Train models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst ratios) for new analogs .
  • Transition State Analysis: Identify rate-limiting steps to prioritize synthetic modifications .

What experimental approaches elucidate the mechanism of enzyme inhibition?

Advanced Mechanistic Question
Methodological Answer:

  • Kinetic Studies: Measure Kᵢ values via competitive inhibition assays using purified enzymes (e.g., CDK2) .
  • Fluorescence Quenching: Monitor binding affinity changes using tryptophan residues in target proteins .
  • Crystallography: Co-crystallize the compound with its target to map binding interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

How should researchers assess the compound’s stability under physiological conditions?

Basic Stability Testing
Methodological Answer:

  • pH Stability: Incubate the compound in buffers (pH 1–9) and analyze degradation via HPLC .
  • Thermal Analysis: Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .
  • Light Sensitivity: Expose to UV-Vis light and monitor photodegradation products with LC-MS .

What purification techniques are most effective for isolating this compound?

Basic Purification Question
Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate polar byproducts .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
  • HPLC Prep-Scale: Employ C18 columns with acetonitrile/water mobile phases for final polishing .

How can researchers validate target engagement in cellular models?

Advanced Biological Question
Methodological Answer:

  • Gene Knockdown: Use siRNA against proposed targets (e.g., CDKs) to confirm reduced compound efficacy .
  • Western Blotting: Measure downstream biomarkers (e.g., phosphorylated Rb protein for CDK inhibition) .
  • Cellular Thermal Shift Assay (CETSA): Detect target stabilization in lysates after heating to confirm binding .

What are best practices for resolving ambiguities in regiochemistry during synthesis?

Advanced Structural Question
Methodological Answer:

  • NOESY NMR: Identify spatial proximity of substituents to assign regiochemistry .
  • Isotopic Labeling: Synthesize ¹³C-labeled intermediates to track bond formation .
  • Comparative Synthesis: Prepare regioisomers and compare spectroscopic data to literature benchmarks .

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